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molecular formula C11H14O2S B8292582 Thioacetic Acid S-(3-phenoxypropyl)ester

Thioacetic Acid S-(3-phenoxypropyl)ester

Cat. No. B8292582
M. Wt: 210.29 g/mol
InChI Key: BFGHIIOMOUYXHC-UHFFFAOYSA-N
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Patent
US06680338B2

Procedure details

A solution of Intermediate 4 (3.05 g) in DMF (20 ml) was treated with potassium thioacetate (1.47 g) at room temperature for 18 h, then the brown solution was added to 5% sodium bicarbonate solution and extacted with ether (3×200 ml). The solvent was washed with water (200 ml) and brine, dried over MgSO4 and evaporated to give the title compound (2.42 g) as a white solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10][S:11][C:12](=[O:14])[CH3:13])[C:2]1C=CC=CC=1.C([O-:18])(=S)C.[K+].C(=O)(O)[O-].[Na+].[CH3:25][CH2:26][O:27][CH2:28][CH3:29]>CN(C=O)C>[C:12]([S:11][CH2:10][C:9]1([C:8]([O:1][CH3:2])=[O:18])[CH2:29][CH2:28][O:27][CH2:26][CH2:25]1)(=[O:14])[CH3:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCSC(C)=O
Name
potassium thioacetate
Quantity
1.47 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solvent was washed with water (200 ml) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SCC1(CCOCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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